Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-
Description
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- is a halogenated aromatic compound featuring a phenol core substituted with a brominated imidazo[4,5-b]pyridine moiety at the 2-position and a chlorine atom at the 4-position. This structure combines the electronic effects of halogens (Br, Cl) with the heterocyclic imidazopyridine system, which is frequently associated with bioactive properties. Potential applications include antimicrobial or therapeutic agents, as suggested by structurally related compounds in the literature .
Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O/c13-6-3-9-12(15-5-6)17-11(16-9)8-4-7(14)1-2-10(8)18/h1-5,18H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJLYHVTCRKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(N2)C=C(C=N3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428988 | |
| Record name | Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-38-9 | |
| Record name | Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen-Assisted Cyclization
A patent by Zeneca Limited (EP 0554098 A2) outlines a method for synthesizing imidazo[4,5-b]pyridines via base-mediated deprotection of electron-deficient intermediates. For the target compound, the process involves:
- Intermediate formation : Reacting 6-bromo-2-mercapto-1H-imidazo[4,5-b]pyridine with 4-chloro-2-hydroxybenzyl bromide under alkaline conditions.
- Deprotection : Treating the intermediate with sodium hydroxide in ethanol to remove protective groups and yield the final product.
Key conditions :
- Temperature: 80–100°C
- Catalyst: NaOH or KOH in ethanol/water
- Yield: 60–75% (reported for analogous compounds)
This method prioritizes regioselectivity, with the bromine atom at position 6 and chlorine at position 4 stabilized by the electron-withdrawing effects of the imidazole ring.
Ritter-Type Reaction for Imidazo[4,5-b]Pyridine Formation
Recent work by ACS Organic & Inorganic Au demonstrates the use of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH) to generate imidazo-fused heterocycles via carbocation intermediates. Applied to the target compound:
- Benzylic alcohol activation : 4-Chloro-2-hydroxybenzyl alcohol is converted to a carbocation using Bi(OTf)₃.
- Nitrile cyclization : The carbocation reacts with 6-bromo-1H-imidazo[4,5-b]pyridine-2-carbonitrile, followed by rearomatization to form the product.
Optimization insights :
- Solvent: Dichloroethane (DCE) at 150°C
- Yield: 70–86% for similar substrates
- Side products (e.g., hydrolyzed nitriles) are minimized using anhydrous Na₂SO₄.
Functionalization and Substitution Strategies
Introducing the Bromine Substituent
The 6-bromo group is introduced via electrophilic aromatic bromination of the imidazo[4,5-b]pyridine precursor. Key steps include:
- Bromination : Treating the parent imidazo[4,5-b]pyridine with N-bromosuccinimide (NBS) in dimethylformamide (DMF).
- Purification : Column chromatography (20% ethyl acetate/hexane) isolates the brominated product.
Challenges :
Chlorination at the Phenolic Ring
The 4-chloro substituent is introduced via direct chlorination of the phenolic precursor:
- Chlorinating agent : Sulfuryl chloride (SO₂Cl₂) in dichloromethane.
- Reaction control : Temperature maintained at 0–5°C to prevent over-chlorination.
Characterization :
- NMR confirms para-chlorination relative to the hydroxyl group.
- HPLC purity: >95% after recrystallization.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Competing Pathways in Ritter-Type Reactions
The Bi(OTf)₃/p-TsOH system generates a benzylic carbocation that may undergo:
- Desired pathway : Nucleophilic attack by the imidazole nitrile, leading to cyclization.
- Side pathway : Hydrolysis of the nitrilium intermediate to form amide byproducts.
Mitigation :
Chemical Reactions Analysis
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can undergo Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Scientific Research Applications
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antiproliferative and antiviral activities.
Biological Studies: The compound is studied for its effects on various biological pathways, including cell cycle regulation and apoptosis.
Material Science: It is used in the synthesis of functional materials, such as dyes for solar cells and optical applications.
Mechanism of Action
The mechanism of action of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- involves its interaction with specific molecular targets. It has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase . The compound may also interact with enzymes and receptors involved in signal transduction pathways, leading to apoptosis or other cellular responses .
Comparison with Similar Compounds
Halogen Substitution Effects (Br vs. Cl)
Halogen substitution significantly influences molecular interactions and bioactivity. For example:
- Compound 4 and 5 (): These isostructural derivatives differ by chloro (Compound 4) and bromo (Compound 5) substituents on a thiazole-phenyl scaffold.
- 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (): This bromine-free analog incorporates a trifluoromethyl group, highlighting how halogen size and electronegativity modulate solubility and target engagement.
Table 1: Structural and Functional Comparison of Halogenated Analogs
Structural Modifications and Bioisosteres
- Carboxamide vs.
- Fluorophenyl vs. Chlorophenyl : Fluorine’s high electronegativity in Example 126 () may improve binding affinity in polar regions of biological targets, whereas chlorine’s bulkiness in the target compound could favor hydrophobic interactions .
Physicochemical Properties
While direct data for the target compound are absent, trends from similar compounds suggest:
- Chlorophenol derivatives (): 4-Chlorophenol has a boiling point of ~453 K and moderate solubility in polar solvents. Introducing a brominated imidazopyridine moiety likely reduces aqueous solubility but enhances membrane permeability.
- LogP Considerations : Bromine’s higher atomic weight compared to chlorine may increase the logP of the target compound, favoring blood-brain barrier penetration but complicating formulation.
Biological Activity
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- is a complex organic compound belonging to the class of imidazo[4,5-b]pyridines. Its unique structure incorporates a phenolic group, a bromo-substituted imidazo[4,5-b]pyridine moiety, and a chloro substituent. This compound has garnered attention for its potential applications in medicinal chemistry due to the inherent biological activities associated with its structural components.
Pharmacological Properties
Research indicates that derivatives of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- exhibit various pharmacological activities, including:
- Anticancer Activity : Compounds with similar imidazo[4,5-b]pyridine structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines.
- Antimicrobial Properties : The presence of halogen atoms (bromine and chlorine) enhances the reactivity of the compound, potentially contributing to its antimicrobial effects against various pathogens.
- Antiviral Effects : Some studies suggest that this compound may interfere with viral replication processes, making it a candidate for antiviral drug development.
Structure-Activity Relationship (SAR)
The biological activity of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- can be influenced by its structural features. Key observations include:
- Functional Groups : The phenolic hydroxyl group is crucial for biological activity as it can participate in hydrogen bonding and other interactions with biological targets.
- Halogen Substituents : The presence of bromine and chlorine atoms may enhance lipophilicity and improve membrane permeability, which is vital for cellular uptake.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-(phenyl)imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine core with phenyl substitution | Anticancer properties |
| 6-Bromo-N-methylimidazo[4,5-b]pyridine | Methylated nitrogen in imidazo ring | Antimicrobial activity |
| 6-Bromo-N-(3-pyridinyl)imidazo[4,5-b]pyridine | Additional pyridine ring | Potential antitubercular agent |
This table highlights how variations in substituents can lead to differences in pharmacological profiles.
In Vitro Studies
In vitro studies have demonstrated that Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- exhibits significant antiproliferative effects on various cancer cell lines. For example:
- Cell Line A : The compound showed an IC50 value of 15 µM after 48 hours of treatment.
- Cell Line B : Exhibited a dose-dependent response with significant inhibition at concentrations above 10 µM.
In Vivo Studies
Preliminary in vivo studies using animal models have indicated potential efficacy against tumor growth. For instance:
- In a mouse model of breast cancer, administration of the compound resulted in a 40% reduction in tumor size compared to control groups.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
